ethyl 2-[(3E)-3-[hydroxy(phenyl)methylidene]-2-(5-methylfuran-2-yl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 2-[3-benzoyl-4-hydroxy-2-(5-methylfuran-2-yl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[3-benzoyl-4-hydroxy-2-(5-methylfuran-2-yl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate involves multiple steps, each requiring specific reagents and conditionsThe benzoyl and ethyl carboxylate groups are then added through a series of condensation and esterification reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[3-benzoyl-4-hydroxy-2-(5-methylfuran-2-yl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The benzoyl group can be substituted with other aromatic or aliphatic groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require catalysts such as palladium on carbon or other transition metal catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and potential biological activity.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ethyl 2-[3-benzoyl-4-hydroxy-2-(5-methylfuran-2-yl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially inhibiting or activating their function. This can lead to a range of biological effects, depending on the specific targets involved .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[3-benzoyl-4-hydroxy-2-(5-methylfuran-2-yl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
- 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone : Known for its sweet, maple, caramel odor and used as a flavor compound .
- 2-ethyl-4-hydroxy-5-methyl-3(2H)-furanone : Used as a food flavoring agent .
Uniqueness
The uniqueness of ethyl 2-[3-benzoyl-4-hydroxy-2-(5-methylfuran-2-yl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate lies in its complex structure, which combines multiple functional groups, making it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C23H20N2O6S |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
ethyl 2-[(3E)-3-[hydroxy(phenyl)methylidene]-2-(5-methylfuran-2-yl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C23H20N2O6S/c1-4-30-22(29)20-13(3)24-23(32-20)25-17(15-11-10-12(2)31-15)16(19(27)21(25)28)18(26)14-8-6-5-7-9-14/h5-11,17,26H,4H2,1-3H3/b18-16+ |
InChI Key |
AZSHYXSFLBGCFO-FBMGVBCBSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(/C(=C(/C3=CC=CC=C3)\O)/C(=O)C2=O)C4=CC=C(O4)C)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=C(O4)C)C |
Origin of Product |
United States |
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